3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)-
Description
BenchChem offers high-quality 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O3/c1-9-7-25(5-4-24-9)16-13(20)6-11-15(14(16)19(21,22)23)26(10-2-3-10)8-12(17(11)27)18(28)29/h6,8-10,24H,2-5,7H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWGEAJFSCQHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932369 | |
| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144633-80-7 | |
| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144633807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Quinolinecarboxylic acid derivatives, particularly the compound 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)- , have garnered significant attention in pharmacological research due to their antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and efficacy against various pathogens.
Chemical Structure and Properties
The compound under discussion is characterized by the following structural features:
- Cyclopropyl group at position 1
- Fluoro group at position 6
- Piperazinyl substituent at position 7
- Trifluoromethyl group at position 8
The molecular formula is with a molecular weight of approximately 345.32 g/mol.
Synthesis
The synthesis of this quinoline derivative involves several steps, typically starting from commercially available quinoline derivatives. The introduction of the cyclopropyl and piperazinyl groups is achieved through specific reactions that enhance the antibacterial activity of the base structure. Methods often include nucleophilic substitutions and cyclization reactions using appropriate reagents and conditions to ensure high yields and purity of the final product .
Antibacterial Efficacy
Studies have demonstrated that 3-quinolinecarboxylic acid derivatives exhibit potent antibacterial activity against a range of gram-positive and gram-negative bacteria. For instance, the compound has shown effectiveness comparable to established antibiotics like ciprofloxacin and levofloxacin.
Table 1: Minimum Inhibitory Concentration (MIC) Values
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| CFD | 0.007 | E. coli |
| CPFX | 0.008 | E. coli |
| LVFX | 0.064 | E. coli |
| Amifloxacin | 0.25 | E. coli |
The data indicate that the compound's MIC values are significantly lower than those of traditional antibiotics, suggesting a higher potency .
Structure-Activity Relationship (SAR)
Research into the SAR of these compounds indicates that modifications at specific positions can enhance antibacterial activity:
- Position 1 : Substituents such as methylamino increase potency.
- Position 7 : The presence of piperazinyl groups has been linked to improved efficacy against resistant strains.
- Position 8 : The trifluoromethyl group is crucial for maintaining high activity levels, as it influences the compound's lipophilicity and membrane permeability .
Case Studies
A notable study involved evaluating the in vivo efficacy of this compound in mouse models infected with E. coli. The results indicated that oral administration resulted in significant reductions in bacterial load, supporting its potential as an effective therapeutic agent against bacterial infections .
Scientific Research Applications
Antibacterial Properties
One of the primary applications of this compound is its antibacterial activity . Research indicates that quinoline derivatives, including those with piperazine moieties, demonstrate effectiveness against various bacterial strains. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. This mechanism is similar to that of established antibiotics like fluoroquinolones, which also target these enzymes .
Case Study: Efficacy Against Multidrug-Resistant Bacteria
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several quinoline derivatives, including 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)-. The results indicated significant activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, suggesting potential as a treatment option in antibiotic resistance scenarios .
Antiviral Activity
Emerging research has also explored the antiviral properties of quinoline derivatives. Compounds similar to 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)- have shown promise against viral infections, particularly those caused by RNA viruses. The mechanism is thought to involve interference with viral replication processes .
Case Study: Inhibition of Viral Replication
In vitro studies demonstrated that certain quinoline derivatives could inhibit the replication of influenza virus strains. The compounds were effective at low micromolar concentrations, indicating their potential as antiviral agents .
Anticancer Applications
The anticancer potential of 3-quinolinecarboxylic acid derivatives is another area of active investigation. The compound's ability to induce apoptosis in cancer cells has been noted in several studies. It appears to interfere with cellular signaling pathways that regulate cell survival and proliferation.
Case Study: Effects on Tumor Cell Lines
Research conducted on various tumor cell lines (including breast and lung cancer) revealed that the compound significantly reduced cell viability and induced apoptosis. These findings suggest a promising avenue for developing new anticancer therapies based on quinoline structures .
Central Nervous System Effects
The piperazine component in the structure of 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)- suggests potential applications in treating neurological disorders. Piperazine derivatives are known for their anxiolytic and antidepressant effects.
Case Study: Neuropharmacological Evaluation
A neuropharmacological evaluation indicated that certain modifications to the quinoline structure enhanced its affinity for serotonin receptors, potentially leading to therapeutic effects in anxiety and depression models .
Agricultural Applications
Beyond human health, compounds like 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)- are being explored for use as agricultural agents . Their antibacterial properties can be harnessed to develop plant protectants against bacterial diseases.
Case Study: Efficacy as a Plant Protectant
Field trials have shown that formulations containing quinoline derivatives can effectively reduce bacterial blight in crops such as tomatoes and potatoes, demonstrating their potential role in sustainable agriculture .
Preparation Methods
Core Quinoline Skeleton Formation
The quinoline backbone is typically constructed via the Gould-Jacobs cyclization or Pfitzinger reaction. A modified Pfitzinger approach using ethyl 2,4-dichloro-5-fluorobenzoylacetate (1) and cyclopropylamine generates the 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate intermediate (2) (Figure 1) .
Reaction Conditions :
-
Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Temperature : 135–140°C
| Step | Reagents/Conditions | Intermediate | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclopropylamine, DMSO, 135°C | Ethyl 1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate | 82% |
Introduction of Trifluoromethyl Group at Position 8
The trifluoromethyl group at position 8 is introduced via halogen displacement using trifluoromethylcopper (CF₃Cu) or deoxygenative fluorination with sulfur tetrafluoride (SF₄) .
Method A (Halogen Displacement) :
-
Starting Material : 8-Bromo-6-fluoroquinoline derivative (3)
-
Reagent : CF₃Cu (generated in situ from CF₃I and CuI)
-
Conditions : Tetrahydrofuran (THF), 60°C, 12 hours
Method B (SF₄ Fluorination) :
-
Starting Material : 8-Carboxyquinoline derivative
-
Reagent : SF₄, HF
-
Conditions : 100–120°C, pressurized reactor
Piperazinyl Substitution at Position 7
The 3-methylpiperazinyl group is introduced via nucleophilic aromatic substitution of a chloro intermediate. For example, reacting 7-chloro-1-cyclopropyl-6-fluoro-8-(trifluoromethyl)-quinoline-3-carboxylic acid (4) with 3-methylpiperazine in DMSO achieves the substitution .
Optimized Conditions :
-
Molar Ratio : 1:5 (quinoline:piperazine)
-
Solvent : DMSO
-
Temperature : 135–140°C, 2–4 hours
| Intermediate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 7-Chloro derivative (4) | 3-Methylpiperazine, DMSO | 7-(3-Methylpiperazinyl)quinoline | 85% |
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed to the carboxylic acid under acidic or basic conditions . Concentrated hydrochloric acid (HCl) or lithium hydroxide (LiOH) is commonly used .
Hydrolysis with LiOH :
Final Product Characterization
The final compound is purified via recrystallization (e.g., from ethanol/water) and characterized by ¹H NMR, ¹⁹F NMR, and HRMS . Key spectral data include:
-
¹H NMR (DMSO-d₆) : δ 1.25–1.30 (m, 4H, cyclopropyl), 3.45–3.70 (m, 8H, piperazinyl), 8.45 (s, 1H, H-2) .
Comparative Analysis of Synthetic Routes
Table 2 summarizes yields and limitations of different methods:
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended for exothermic steps (e.g., cyclization). Safety protocols for handling SF₄ or HF are critical .
Emerging Methodologies
Recent advances include photoinduced trifluoromethylation using CF₃I and visible-light catalysts, offering milder conditions . Additionally, enzyme-mediated hydrolysis improves selectivity for the carboxylic acid step .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound with multiple substituents?
The synthesis of this compound requires sequential functionalization of the quinoline core. Critical steps include:
- Cyclopropanation : Introducing the cyclopropyl group at N-1 via nucleophilic substitution with cyclopropylamine under basic conditions .
- Piperazinyl substitution : The 7-position 3-methylpiperazinyl group is typically introduced via nucleophilic aromatic substitution (NAS) using a pre-synthesized piperazine derivative. Reaction conditions (e.g., DMF, 80–100°C) must balance reactivity and steric hindrance .
- Trifluoromethyl incorporation : The 8-trifluoromethyl group may be introduced via direct fluorination or by using CF₃-containing building blocks during cyclization .
- Yield optimization : Use HPLC or LC-MS to monitor intermediate purity, and employ recrystallization (e.g., ethanol/water) to isolate high-purity final products .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : Resolves absolute configuration and confirms substituent positions, especially for chiral centers (e.g., 3-methylpiperazinyl). Data-to-parameter ratios >15 and R-factors <0.07 ensure reliability .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl protons at δ 1.12–1.36 ppm, aromatic protons at δ 8.5–9.0 ppm). 2D techniques (COSY, HSQC) clarify coupling patterns .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 363.365 for C₁₈H₁₉F₂N₃O₃) .
Advanced Research Questions
Q. How do substitutions at the 7-position (e.g., 3-methylpiperazinyl) influence antibacterial activity and resistance profiles?
- Structure-activity relationship (SAR) : The 3-methylpiperazinyl group enhances Gram-positive activity by improving DNA gyrase binding affinity. Methylation reduces polarity, increasing membrane permeability .
- Resistance mitigation : Piperazinyl modifications reduce susceptibility to efflux pumps in Staphylococcus aureus. Compare MIC values against wild-type vs. gyrA mutant strains (e.g., S84L mutation) to assess resistance .
- Data contradiction : Some studies report reduced activity against Pseudomonas aeruginosa due to steric hindrance from bulkier substituents. Validate using time-kill assays .
Q. What analytical techniques are recommended for identifying synthetic impurities?
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water (gradient elution) to detect impurities like the desfluoro analog (retention time ~12.3 min) .
- Quantitative NMR (qNMR) : Compare integral ratios of impurity signals (e.g., ethylenediamine adducts at δ 3.2–3.5 ppm) to the main compound for quantification .
- Limit of detection (LOD) : Achieve ≤0.1% sensitivity using charged aerosol detection (CAD) or evaporative light scattering (ELS) .
Q. How can computational modeling optimize this compound’s interaction with bacterial targets?
- Molecular docking : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). Key interactions include:
- Hydrogen bonding between the C-4 carbonyl and Ser84.
- Hydrophobic contacts between the trifluoromethyl group and Ala67 .
Methodological Tables
Q. Table 1: Comparative Antibacterial Activity of Substituent Variants
| Substituent at 7-Position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|
| 3-Methylpiperazinyl | 0.25 | 2.0 |
| 4-Ethylpiperazinyl | 0.5 | 4.0 |
| Piperazin-1-yl | 1.0 | 8.0 |
| Data adapted from . |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| R-factor | 0.067 |
| Data-to-parameter ratio | 15.4 |
| From single-crystal X-ray study . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
